Phenyl(4-phenylpyrimidin-5-yl)methanone
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Overview
Description
Methanone, phenyl(4-phenyl-5-pyrimidinyl)- is an organic compound with the molecular formula C17H12N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(4-phenyl-5-pyrimidinyl)- typically involves the condensation of a pyrimidine derivative with a benzophenone derivative. One common method includes the reaction of 4-phenyl-5-pyrimidinylamine with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of Methanone, phenyl(4-phenyl-5-pyrimidinyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl(4-phenyl-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of phenyl(4-phenyl-5-pyrimidinyl)methanol.
Reduction: Formation of phenyl(4-phenyl-5-pyrimidinyl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methanone, phenyl(4-phenyl-5-pyrimidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, phenyl(4-phenyl-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methanone, phenyl-2-pyrimidinyl-
- Methanone, phenyl-4-pyrimidinyl-
Uniqueness
Methanone, phenyl(4-phenyl-5-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
CAS No. |
87379-49-5 |
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Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
phenyl-(4-phenylpyrimidin-5-yl)methanone |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)15-11-18-12-19-16(15)13-7-3-1-4-8-13/h1-12H |
InChI Key |
YJMSQJZBANPFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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